3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, a bromothiophene moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromothiophene Synthesis: Bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: This can be synthesized via the reaction of an appropriate amine with a carbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole and bromothiophene moieties with the pyrrolidine ring using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: The bromine atom in the bromothiophene moiety makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industry, it might find applications in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorothiophene-2-carbonyl)pyrrolidine
- 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine
Uniqueness
The presence of the bromine atom in the bromothiophene moiety might confer unique electronic properties, making it distinct from its chloro or methyl analogs. This could influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(4-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c17-12-6-15(22-8-12)16(19)18-4-3-11(7-18)10-1-2-13-14(5-10)21-9-20-13/h1-2,5-6,8,11H,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSQNWZOWMGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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